molecular formula C7H9NO5 B15334309 (S)-1-(Carboxymethyl)-5-oxopyrrolidine-2-carboxylic acid

(S)-1-(Carboxymethyl)-5-oxopyrrolidine-2-carboxylic acid

Cat. No.: B15334309
M. Wt: 187.15 g/mol
InChI Key: ZHWLDBWSTPLNPG-UHFFFAOYSA-N
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Description

(S)-1-(Carboxymethyl)-5-oxopyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with carboxymethyl and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Carboxymethyl)-5-oxopyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reaction of a suitable pyrrolidine derivative with a carboxymethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carboxymethyl group.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Carboxymethyl)-5-oxopyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The carboxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(S)-1-(Carboxymethyl)-5-oxopyrrolidine-2-carboxylic acid has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-1-(Carboxymethyl)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxymethyl and carboxylic acid groups play a crucial role in binding to these targets, influencing their activity and function. The compound may also participate in various biochemical pathways, modulating cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(Carboxymethyl)-5-oxopyrrolidine-2-carboxylic acid: The enantiomer of the compound with different stereochemistry.

    N-Acetyl-L-glutamic acid: A structurally similar compound with an acetyl group instead of a carboxymethyl group.

    L-Proline: A related amino acid with a similar pyrrolidine ring structure.

Uniqueness

(S)-1-(Carboxymethyl)-5-oxopyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H9NO5

Molecular Weight

187.15 g/mol

IUPAC Name

1-(carboxymethyl)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H9NO5/c9-5-2-1-4(7(12)13)8(5)3-6(10)11/h4H,1-3H2,(H,10,11)(H,12,13)

InChI Key

ZHWLDBWSTPLNPG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1C(=O)O)CC(=O)O

Origin of Product

United States

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